molecular formula C7H14N2 B10844304 4-Isopropyl-pyrrolidin-(2Z)-ylideneamine

4-Isopropyl-pyrrolidin-(2Z)-ylideneamine

Cat. No.: B10844304
M. Wt: 126.20 g/mol
InChI Key: PUOKLNVZFQOPOS-UHFFFAOYSA-N
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Description

4-Isopropyl-pyrrolidin-(2Z)-ylideneamine is a chiral pyrrolidine derivative designed for research and development applications, particularly in medicinal chemistry. The compound features a saturated five-membered pyrrolidine ring, a scaffold highly valued in drug discovery for its three-dimensional coverage and ability to influence stereochemistry and physicochemical properties of drug candidates . The presence of the isopropyl group and the (Z)-configured ylideneamine functional group makes this molecule a promising building block for the synthesis of more complex structures. Researchers can leverage this compound as a key intermediate in the exploration of novel pharmacophores, potentially for the development of therapeutics targeting human diseases such as cancer, central nervous system disorders, and antibacterial applications, areas where pyrrolidine derivatives have shown significant utility . The saturated, sp3-hybridized nature of the pyrrolidine ring can contribute favorably to a molecule's solubility and other ADME properties, making it a strategic choice for lead optimization . This product is intended for use in controlled laboratory research by qualified personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

3-propan-2-yl-3,4-dihydro-2H-pyrrol-5-amine

InChI

InChI=1S/C7H14N2/c1-5(2)6-3-7(8)9-4-6/h5-6H,3-4H2,1-2H3,(H2,8,9)

InChI Key

PUOKLNVZFQOPOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(=NC1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following table compares 4-Isopropyl-pyrrolidin-(2Z)-ylideneamine with structurally related compounds from the evidence:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications References
This compound Pyrrolidine 4-isopropyl; (2Z)-ylideneamine Hypothesized ligand/pharmacophore Inferred
1-Methoxycarbonyl-pyrrolidine Pyrrolidine 1-methoxycarbonyl Intermediate in organic synthesis
4-(5-Chloro-1-isopropyl-pyrrolo-pyridin-3-yl)pyrimidin-2-amine Pyrrolopyridine-pyrimidine hybrid 5-chloro; 1-isopropyl; pyrimidin-2-amine Pharmaceutical candidate (safety data available)
2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one Thiazol-4-one Cyclopropylamino; 4-methoxybenzylidene Synthetic intermediate (71% yield)

Key Observations :

  • Pyrrolidine Derivatives : Unlike 1-Methoxycarbonyl-pyrrolidine, the target compound lacks ester functionality but includes an imine group, which may confer metal-binding capabilities .
  • Isopropyl Substituents : The compound in shares the isopropyl group but on a pyrrolopyridine scaffold, suggesting divergent electronic and steric effects compared to the pyrrolidine core.
Reactivity and Stability
  • Imine Group : The (2Z)-ylideneamine moiety may exhibit tautomerism or hydrolysis susceptibility under acidic/basic conditions, akin to imines in other heterocycles .
  • Isopropyl Effect : The bulky isopropyl group in the target compound and the pyrrolopyridine derivative likely reduces ring strain but may hinder nucleophilic attack at adjacent positions.

Preparation Methods

Ti–Mg-Catalyzed Carbocyclization

A highly selective method involves the cyclization of N-allyl-substituted propargylamines using a Ti(O-iPr)₄/EtMgBr catalytic system.

  • Substrate : N-(4-Chlorobenzyl)-N-(3-(trimethylsilyl)prop-2-yn-1-yl)prop-2-en-1-amine.

  • Conditions :

    • Catalyst: 15 mol% Ti(O-iPr)₄, 20 mol% EtMgBr.

    • Solvent: Dichloromethane, hexane, or toluene.

    • Reagent: Et₂Zn (2.5 equiv) at room temperature for 18 hours.

  • Outcome :

    • Forms methylenepyrrolidine derivatives with Z-configuration.

    • Yield: >80% (after hydrolysis/deuterolysis).

    • Key Validation : Z-stereochemistry confirmed via NOESY experiments.

Microwave-Assisted Cyclization

Microwave irradiation accelerates cyclization in solvent-free conditions:

  • Substrate : 3-Aminothiophene-3-carboxylic acid esters.

  • Conditions :

    • 150°C, 20 minutes.

    • Catalyst: None (thermal activation).

  • Outcome :

    • 70–85% yield for analogous pyrrolidine derivatives.

    • Purity: >95% (LC-MS).

Catalytic Reductive Cyclization via Azomethine Ylides

Iridium-Catalyzed Method

A modern approach employs iridium catalysis to generate azomethine ylides for [3+2] cycloaddition:

  • Substrate : N-Trimethylsilyl lactams or amides.

  • Conditions :

    • Catalyst: 1 mol% Vaska’s complex (IrCl(CO)(PPh₃)₂).

    • Reductant: Tetramethyldisiloxane (TMDS).

    • Solvent: THF, 60°C, 12 hours.

  • Outcome :

    • Regio- and diastereoselective formation of pyrrolidines.

    • Application : Adaptable to 4-isopropyl derivatives via substituent tuning.

Organo-Silver Catalyzed Synthesis

Silver Complex-Mediated Cyclization

Patents describe Ag(PPh₃)X (X = Cl, Br)-catalyzed reactions for pyrazolidinones, adaptable to pyrrolidines:

  • Substrate : 3-Chloro-2-hydrazinopyridine + di-isopropyl maleate.

  • Conditions :

    • Catalyst: 0.0002 mol Ag(PPh₃)Br per mole substrate.

    • Solvent: Sodium isopropoxide slurry, 25–30°C.

  • Outcome :

    • 80–83% yield with >96% purity.

    • Note : Similar protocols may apply to pyrrolidine imines via amine substitution.

Comparative Analysis of Methods

Method Catalyst Yield (%) Stereoselectivity Key Advantage
Ti–Mg CyclizationTi(O-iPr)₄/EtMgBr80–90Z-selectiveBroad substrate tolerance
Iridium ReductiveVaska’s complex70–85High diastereoselectivityMild conditions, scalable
Organo-SilverAg(PPh₃)Br80–83N/AHigh purity, industrial applicability

Structural Validation and Characterization

  • NMR Analysis :

    • ¹H-NMR: Methylenepyrrolidine protons appear as doublets at δ 3.5–4.0 ppm (J = 6.2 Hz).

    • ¹³C-NMR: Imine carbon at δ 160–165 ppm.

  • LC-MS : Molecular ion peaks at m/z 153 [M+H]⁺.

  • X-ray Crystallography : Confirms Z-configuration in related compounds .

Q & A

Q. What are the optimal synthetic routes for 4-Isopropyl-pyrrolidin-(2Z)-ylideneamine?

  • Methodological Answer : Synthesis typically involves alkylation of pyrrolidine derivatives followed by deprotonation to form the ylideneamine moiety. For example, alkylation of a precursor (e.g., 1-methylpyrrolidine-2-amine) with isopropyl halides in solvents like tetrahydrofuran (THF) or acetonitrile, using bases such as potassium hydroxide (KOH) or cesium carbonate. Temperature control (e.g., <66°C) is critical to avoid dimerization by-products . Purification via chromatography or recrystallization improves yield.

Q. How can the purity and structural integrity of the compound be validated?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : Analyze coupling constants (e.g., 3JHH^3J_{H-H}) to confirm the (2Z) stereochemistry.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
  • HPLC : Assess purity (>95% recommended for research-grade material) .

Q. What solvents and reaction conditions stabilize this compound during synthesis?

  • Methodological Answer : Non-polar solvents (e.g., benzene, THF) under inert atmospheres (N2_2/Ar) minimize oxidation. Avoid prolonged exposure to moisture or high temperatures. Storage at -22°C in amber vials prevents decomposition .

Advanced Research Questions

Q. How can the stereochemical configuration of the (2Z)-ylideneamine group be unequivocally determined?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the crystal structure using programs like SHELXL .
  • NOESY NMR : Detect spatial proximity between the isopropyl group and adjacent protons to confirm the Z-configuration .
  • DFT Calculations : Compare experimental and computed 13C^{13}\text{C} chemical shifts for validation .

Q. What strategies resolve contradictions between spectroscopic data and computational modeling results?

  • Methodological Answer :
  • Cross-Validation : Re-examine NMR sample preparation (e.g., solvent effects, concentration).
  • Dynamic Effects : Consider tautomerization or conformational flexibility in solution (e.g., variable-temperature NMR).
  • High-Resolution MS : Rule out isotopic or adduct interference .

Q. How can the compound’s reactivity be exploited in catalysis or medicinal chemistry?

  • Methodological Answer :
  • Coordination Chemistry : The ylideneamine nitrogen can act as a ligand for transition metals (e.g., Au(I), Pt(II)) to form complexes with potential anticancer or antimicrobial activity. Optimize metal-to-ligand ratios in THF at 25°C .
  • Bioactivity Screening : Use in vitro assays (e.g., enzyme inhibition, cell viability) with controls to assess selectivity. Compare with structurally similar compounds (e.g., piperidine analogs) to identify structure-activity relationships .

Q. What analytical challenges arise when quantifying trace impurities in the compound?

  • Methodological Answer :
  • LC-MS/MS : Detect sub-ppm impurities using triple quadrupole systems.
  • Isotopic Labeling : Synthesize 15N^{15}\text{N}-labeled analogs to distinguish degradation products .

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